
1-tert-butyl 2-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . This compound is commonly used in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrochloride can be synthesized through several methods:
Direct Combination: Hydrogen chloride gas can be formed by the direct combination of chlorine gas and hydrogen gas at temperatures above 250°C.
Reaction with Sulfuric Acid: In the laboratory, hydrochloride is often prepared by heating sodium chloride with concentrated sulfuric acid. The reaction is as follows: [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{NaHSO}_4 + \text{HCl} ]
Chlorination Byproducts: Hydrochloride is also produced as a byproduct in various chlorination processes, such as the production of vinyl chloride from ethylene.
Industrial Production Methods
Industrially, hydrochloride is produced through:
Electrolytic Process: Brine (a concentrated solution of sodium chloride) undergoes electrolysis to produce chlorine gas, which then reacts with hydrogen gas to form hydrogen chloride.
Recovery from Waste Incineration: Hydrogen chloride can be recovered from gases produced during the incineration of chlorine-containing waste.
Analyse Des Réactions Chimiques
Hydrochloride undergoes several types of chemical reactions:
Applications De Recherche Scientifique
Hydrochloride has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of hydrochloride depends on its specific application. These ions can then participate in various chemical reactions, such as acid-base neutralization and redox reactions .
Comparaison Avec Des Composés Similaires
Hydrochloride is often compared with other similar compounds, such as:
Hydrogen Chloride: Hydrogen chloride is a gas at room temperature, while hydrochloride is typically found in aqueous solutions.
Hydrochloric Acid: Hydrochloric acid is an aqueous solution of hydrogen chloride and is a strong acid.
Other Halides: Hydrochloride is similar to other halides, such as hydrobromide and hydroiodide, but differs in its reactivity and properties.
Hydrochloride’s unique properties, such as its strong acidity and ability to form stable salts, make it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8?/m1/s1 |
Clé InChI |
MZMNEDXVUJLQAF-GVHYBUMESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](CC1C(=O)OC)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



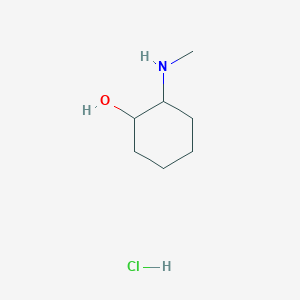
![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
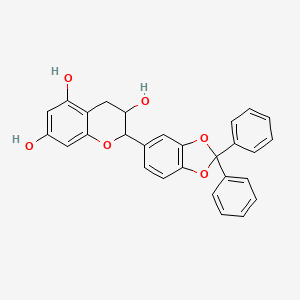
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)

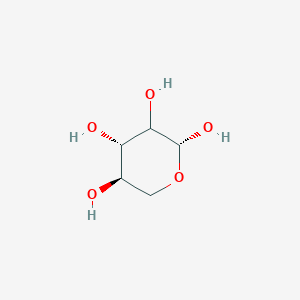

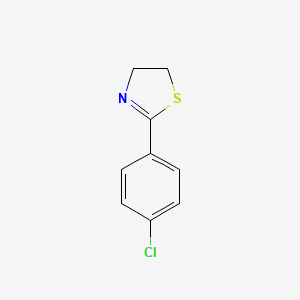
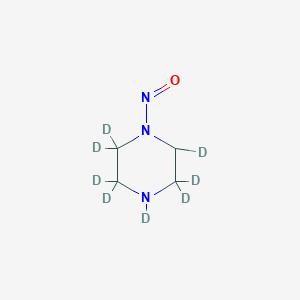
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
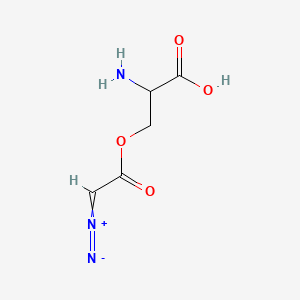
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
